molecular formula C25H22N8O2 B611461 TPO agonist 1 CAS No. 1033040-23-1

TPO agonist 1

Cat. No. B611461
CAS RN: 1033040-23-1
M. Wt: 466.5
InChI Key: IIBBJCNVTRCTDV-HPNDGRJYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TPO agonist 1 is a thrombopoietin (TPO) agonist extracted from patent WO2008134338A1, compound TPO mimetic . It is used as promoters of thrombopoiesis and megakaryocytopoiesis to treat thrombocytopenia . The two thrombopoietin receptor agonists (TPO-RA), eltrombopag and romiplostim, were licensed in the US for treatment of immune thrombocytopenia (ITP) in 2008 and, since then, their use has progressively increased around the world .


Molecular Structure Analysis

The molecular formula of TPO agonist 1 is C25H22N8O2 . Its molecular weight is 466.49 . Unfortunately, the specific molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

TPO agonist 1 is a solid substance . It is soluble in DMSO at a concentration of ≥ 36 mg/mL . The storage conditions recommended are powder at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

  • Primary Immune Thrombocytopenia (ITP) Treatment : TPO receptor agonists, such as romiplostim and eltrombopag, are novel treatments for patients with chronic ITP, aimed at increasing platelet production through interactions with the TPO receptor on megakaryocytes. These agents have been effective in increasing platelet counts, decreasing bleeding events, and reducing the need for adjunctive or rescue treatments in chronic ITP patients (Siegal, Crowther, & Cuker, 2013).

  • Use in Pregnancy : TPO receptor agonists (Tpo-RAs) have been used in the management of severe thrombocytopenia in pregnant immune thrombocytopenia (ITP) women refractory to standard therapies (Liebman, 2020).

  • Clinical Application in Thrombocytopenia : The discovery and application of TPO and TPO receptor (TPOR) agonists have changed the clinical treatment of thrombocytopenia. These compounds exert favorable clinical effects without the adverse events caused by traditional treatments (Li & Zheng, 2014).

  • Hematological Disorders Beyond ITP : TPO receptor agonists have been used in patients with refractory primary immune thrombocytopenia, secondary ITP, and non-ITP conditions, showing response rates largely similar to those seen in previous studies without new adverse events reported (Gudbrandsdottir, Frederiksen, & Hasselbalch, 2012).

  • In Tumor Cell Lines and Primary Tumors : TPO receptor agonists are also used for the treatment of thrombocytopenia that may develop due to various conditions like immune thrombocytopenia, chemotherapy, chronic hepatitis C infection, or myelodysplastic syndromes. Their utility in correcting thrombocytopenia in clinical settings has been suggested by their specific action on cells of megakaryocytic lineage (Erickson-Miller et al., 2010).

  • Predicting Treatment Response : Endogenous TPO levels can predict treatment response to TPO receptor agonists in ITP patients, with lower levels predicting improved probability and magnitude of response (Al‐Samkari & Kuter, 2018).

  • Potential Risks and Side Effects : Although TPO receptor agonists are well-tolerated, concerns about the risks of thromboembolism and bone marrow fibrosis remain. Understanding these risks is crucial for guiding treatment decisions in chronic ITP patients (Siegal, Crowther, & Cuker, 2013).

Mechanism of Action

TPO agonist 1, like other TPO agonists, works by binding to the thrombopoietin receptor, activating JAK and STAT pathways, and thus stimulating megakaryocyte growth and platelet production . Eltrombopag, a TPO-RA, is an orally bioavailable, small-molecule TPO-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor .

Safety and Hazards

The safety data sheet for TPO agonist 1 recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is advised to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is recommended .

properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,30,34H,1-3H3,(H,28,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSNQYHZCMCURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TPO agonist 1

CAS RN

376592-42-6
Record name TOTROMBOPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83D6475CAW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.